Cas no 849069-32-5 (Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate)

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolopyridine core with an ester functional group. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. Its fused bicyclic system offers stability and reactivity, making it valuable for constructing complex molecules. The ethyl ester moiety enhances solubility and facilitates further derivatization, such as hydrolysis or amidation. The compound is often utilized in medicinal chemistry for developing biologically active molecules, including kinase inhibitors and CNS-targeting agents. High purity grades are available to ensure reproducibility in research and industrial processes. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and heat.
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate structure
849069-32-5 structure
Product name:Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
CAS No:849069-32-5
MF:C9H9N3O2
MW:191.186661481857
MDL:MFCD13176789
CID:1081947
PubChem ID:59832207

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
    • 1H-PYRAZOLO[3,4-b]PYRIDINE-3-CARBOXYLIC ACID-,ETHYL ESTER
    • ethyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
    • Ethyl1H-pyrazolo[3,4-b]pyridine-3-carboxylate
    • F11920
    • SCHEMBL1217220
    • AMY10118
    • UWPBZBGGTNNWDP-UHFFFAOYSA-N
    • DTXSID80733122
    • 849069-32-5
    • DB-351255
    • MDL: MFCD13176789
    • Inchi: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-4-3-5-10-8(6)12-11-7/h3-5H,2H2,1H3,(H,10,11,12)
    • InChI Key: UWPBZBGGTNNWDP-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C2C=CC=NC2=NN1

Computed Properties

  • Exact Mass: 191.069476538g/mol
  • Monoisotopic Mass: 191.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.9Ų

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151888-1g
ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 95%
1g
$578 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1717487-1g
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 98%
1g
¥5859.00 2024-07-28
Crysdot LLC
CD11046793-1g
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 95+%
1g
$612 2024-07-18
Chemenu
CM151888-1g
ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 95%
1g
$*** 2023-05-29
Alichem
A029183820-1g
Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 95%
1g
$495.00 2023-08-31
eNovation Chemicals LLC
Y1106504-5g
ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 95%
5g
$1750 2025-02-24
eNovation Chemicals LLC
Y1106504-5g
ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 95%
5g
$1750 2025-03-01
eNovation Chemicals LLC
Y1106504-5g
ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
849069-32-5 95%
5g
$3500 2024-07-23

Additional information on Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 849069-32-5): An Overview of a Promising Compound in Pharmaceutical Research

Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 849069-32-5) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The chemical structure of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate consists of a pyrazolo[3,4-b]pyridine core with an ethyl ester group attached to the carboxylic acid moiety at the 3-position. This specific arrangement of functional groups imparts the molecule with unique pharmacological properties that make it a valuable candidate for drug development.

Recent studies have highlighted the potential of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate has also shown significant anti-cancer activity. Research conducted at the National Cancer Institute revealed that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

The neuroprotective potential of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate has also been explored in several preclinical studies. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and neurotoxicity induced by agents such as amyloid-beta and glutamate. These findings suggest that Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate could be a valuable therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate have been extensively studied to optimize its therapeutic potential. Research has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, it exhibits low toxicity and minimal side effects in preclinical models, further supporting its safety profile.

Clinical trials are currently underway to evaluate the safety and efficacy of Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate in human subjects. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with inflammatory diseases and cancer.

In conclusion, Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 849069-32-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further drug development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its use in treating various diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:849069-32-5)Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
A863870
Purity:99%
Quantity:1g
Price ($):502.0